

# In-depth Technical Guide: 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

**Cat. No.:** B1312002

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To the attention of: Researchers, scientists, and drug development professionals.

**Subject:** An analysis of the biological activity and applications of **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**.

## Executive Summary

This document provides a detailed overview of the currently available information regarding the biological activity of the chemical compound **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**. Extensive searches of scientific literature and patent databases have revealed that there is no direct published data on the biological activity, mechanism of action, or associated signaling pathways for this specific molecule.

However, the structural components of this compound, namely the 4-(trifluoromethyl)phenyl group and the piperidine-4-carboxylic acid core, are prevalent in a variety of biologically active molecules. This suggests that **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid** is likely utilized as a chemical intermediate or building block in the synthesis of more complex drug candidates.

This guide will summarize the available chemical information for **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid** and, in the absence of direct biological data, will provide an in-depth analysis of a closely related, highly potent biological molecule whose synthesis may involve similar structural motifs. This will offer valuable context for researchers interested in the potential applications of this and structurally similar compounds.

## Chemical Identity of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid

Property	Value
IUPAC Name	1-[4-(Trifluoromethyl)phenyl]piperidine-4-carboxylic acid
CAS Number	607354-69-8
Molecular Formula	C <sub>13</sub> H <sub>14</sub> F <sub>3</sub> NO <sub>2</sub>
Molecular Weight	273.25 g/mol
Appearance	Solid
Purity	Typically ≥97% (as per commercial suppliers)

## Contextual Biological Relevance: A Case Study of mTOR Inhibitors

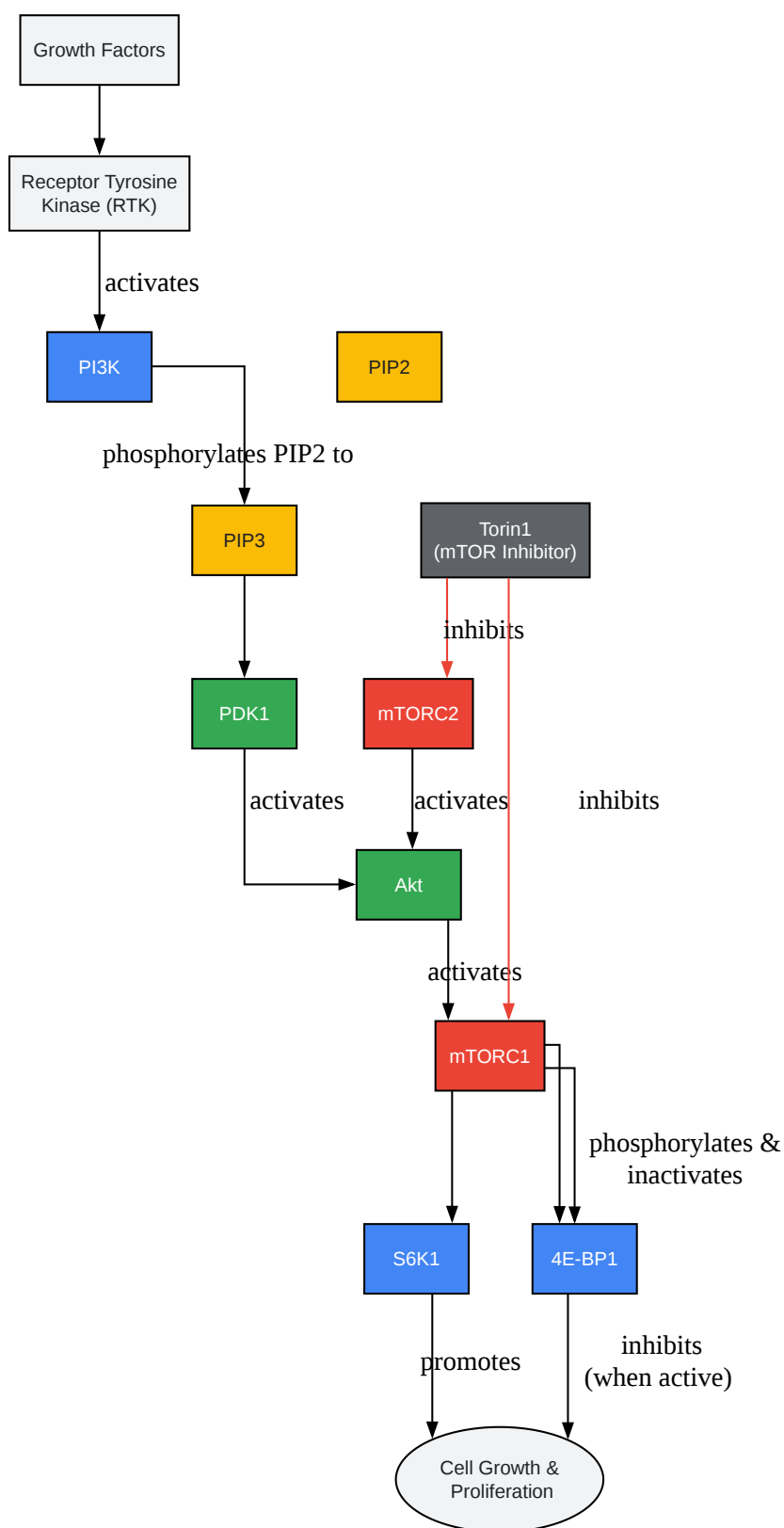
While no direct biological activity is reported for **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**, its structural features are present in inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, particularly cancer.

A potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one (also known as Torin1), incorporates the key 4-(trifluoromethyl)phenyl moiety. Although the synthesis of Torin1 as described in the literature does not explicitly start from **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**, the analysis of its biological activity

provides a valuable framework for understanding the potential therapeutic areas where our target compound or its derivatives could be relevant.

## The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to various extracellular signals, such as growth factors and nutrients, to regulate essential cellular processes.



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**Figure 1.** Simplified PI3K/Akt/mTOR signaling pathway.[1]

## Quantitative Data for Torin1

The following table summarizes the inhibitory activity of Torin1, a compound containing the 4-(trifluoromethyl)phenyl group, against mTOR and related kinases. This data is presented to illustrate the potency that can be achieved with molecules containing this structural feature.

Compound	Target	Assay Type	IC <sub>50</sub> (nM)
Torin1	mTORC1	Cellular (p-S6K1)	2
Torin1	mTORC2	Cellular (p-Akt S473)	10
Torin1	PI3K	Cellular	1800
Torin1	DNA-PK	Radiometric Kinase	~1000

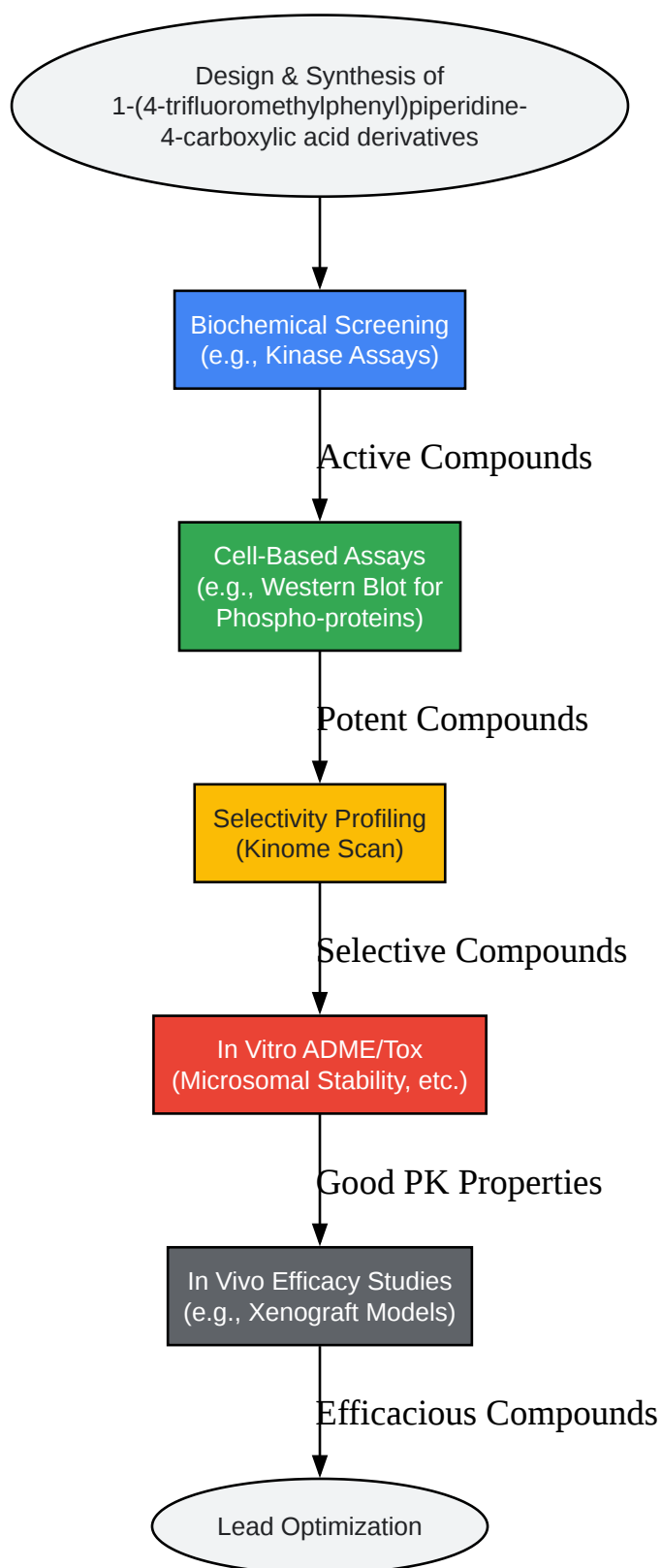
Data extracted from a study on potent and selective mTOR inhibitors.

## Experimental Protocols

As no biological experiments have been published for **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**, this section outlines the general methodologies that would be employed to characterize its potential biological activity, based on the protocols used for the mTOR inhibitor Torin1.

## General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor, a potential application for derivatives of **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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